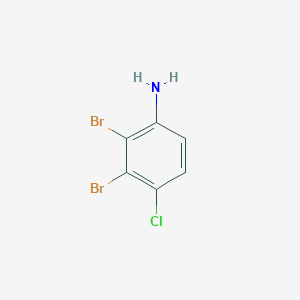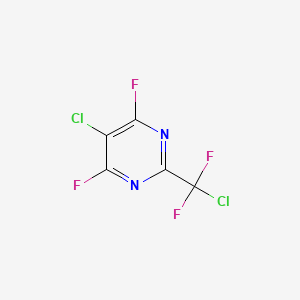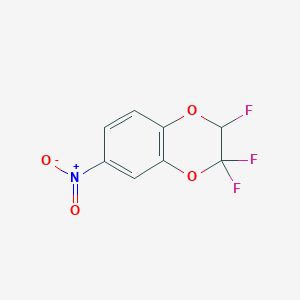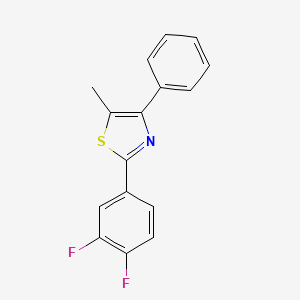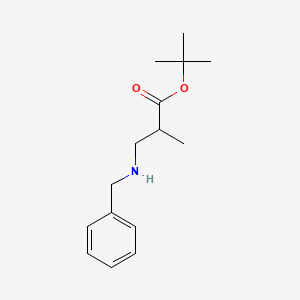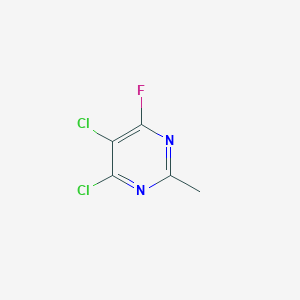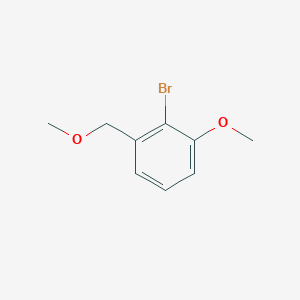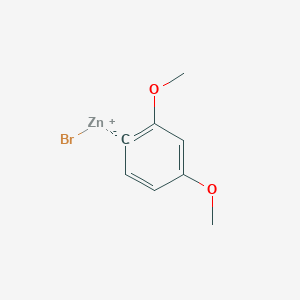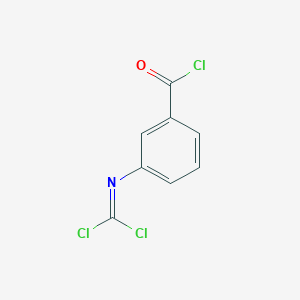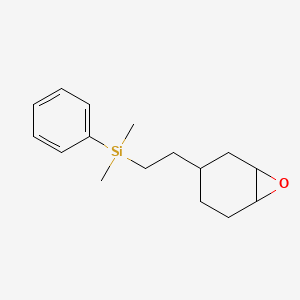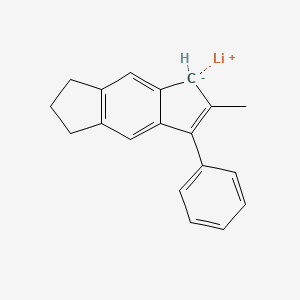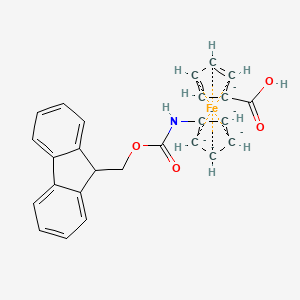
2,2-Bis(allyloxymethyl)-1-trimethylsiloxybutane, 95%
Overview
Description
2,2-Bis(allyloxymethyl)-1-trimethylsiloxybutane, 95% (2,2-BAMTMSB-95%) is a synthetic chemical compound that is used in a variety of laboratory experiments and scientific research applications. It is a colorless, odorless, and non-flammable liquid that is soluble in organic solvents and has a boiling point of 125°C. 2,2-BAMTMSB-95% is a versatile reagent that is used in various organic synthesis reactions, such as the synthesis of polymers, polyols, and polyurethanes. It is also used in the synthesis of other compounds, such as polyhydroxyalkanoates, polyamides, and polyesters. Additionally, 2,2-BAMTMSB-95% is used in the synthesis of pharmaceuticals, cosmetics, and other organic materials.
Scientific Research Applications
Chemical Reactions and Synthesis
2,2-Bis(allyloxymethyl)-1-trimethylsiloxybutane is involved in various chemical synthesis processes. For instance, it reacts with dinitriles to produce derivatives that are hydrolyzable in aqueous alkali, yielding specific pentanol compounds (Kuznetsov, Brusilovskii, & Mazepa, 2010). Additionally, its reaction with tetrahydrofuran under mild conditions can produce several silane derivatives with potential applications in synthetic chemistry (Voronkov, Puzanova, Pavlov, & Dubinskaya, 1975).
Bioremediation Applications
In the field of environmental science, compounds like 2,2-Bis(allyloxymethyl)-1-trimethylsiloxybutane may be relevant in processes like bioremediation. A study discusses the use of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally related to 2,2-Bis(allyloxymethyl)-1-trimethylsiloxybutane, indicating the potential for similar applications (Chhaya & Gupte, 2013).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of 2,2-Bis(allyloxymethyl)-1-trimethylsiloxybutane are used as adhesion promoters for silicone encapsulant, improving both adhesion strength and mechanical strength, which is crucial for electronic encapsulation applications (Pan, Zeng, Li, & Lai, 2013).
Organometallic Chemistry
In organometallic chemistry, 2,2-Bis(allyloxymethyl)-1-trimethylsiloxybutane is involved in the synthesis of various organometallic compounds. For example, it is used in the synthesis of cyclopentane annulation and formation of dicarbonyl compounds, demonstrating its utility in complex chemical synthesis (Kuwajima, 1983).
Mechanism of Action
Mode of Action
It’s worth noting that this compound has been used in the development of a photoenzyme for [2+2] cycloadditions . The genetically encoded photosensitizer converts a de novo Diels–Alderase into a photoenzyme for [2+2] cycloadditions .
Biochemical Pathways
It’s known that the compound can promote intramolecular and bimolecular cycloadditions , which are key reactions in organic synthesis.
Result of Action
It’s known that the compound can promote intramolecular and bimolecular cycloadditions , which are key reactions in organic synthesis. These reactions could potentially lead to the formation of new compounds with diverse properties.
Action Environment
The action, efficacy, and stability of (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane can be influenced by various environmental factors. For instance, the compound has been shown to operate effectively under aerobic conditions and at ambient temperatures
properties
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butoxy-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3Si/c1-7-10-16-12-15(9-3,13-17-11-8-2)14-18-19(4,5)6/h7-8H,1-2,9-14H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHMUNZPBINKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC=C)(COCC=C)CO[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



